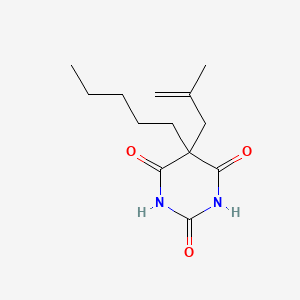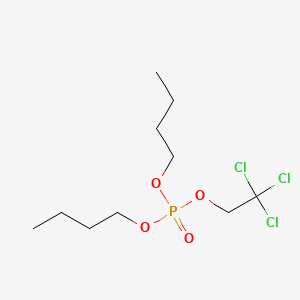
Dibutyl trichloroethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl trichloroethyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of butyl groups and a trichloroethyl group attached to a phosphate moiety, making it a versatile chemical with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl trichloroethyl phosphate typically involves the reaction of phosphorus oxychloride with butanol and trichloroethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene, followed by filtration and treatment with steam to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous mixing and reaction of the starting materials in large reactors, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dibutyl trichloroethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce dibutyl phosphate and trichloroethanol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used reagents for hydrolysis reactions.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Dibutyl phosphate and trichloroethanol.
Oxidation: Dibutyl phosphate and trichloroacetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl trichloroethyl phosphate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of dibutyl trichloroethyl phosphate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Cell Membrane Interaction: It can interact with cell membranes, altering their permeability and affecting cellular functions.
Signal Transduction Pathways: The compound may influence signal transduction pathways by modulating the activity of specific receptors and proteins.
Comparison with Similar Compounds
Similar Compounds
Tributyl phosphate: Similar in structure but with three butyl groups instead of two.
Dibutyl phosphate: Lacks the trichloroethyl group, making it less reactive.
Trichloroethyl phosphate: Contains the trichloroethyl group but lacks the butyl groups.
Uniqueness
Dibutyl trichloroethyl phosphate is unique due to the presence of both butyl and trichloroethyl groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in various fields .
Properties
CAS No. |
682-42-8 |
|---|---|
Molecular Formula |
C10H20Cl3O4P |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
dibutyl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C10H20Cl3O4P/c1-3-5-7-15-18(14,16-8-6-4-2)17-9-10(11,12)13/h3-9H2,1-2H3 |
InChI Key |
NWKDLFNTFHPZNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
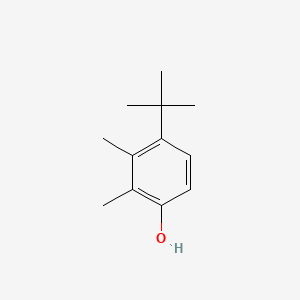
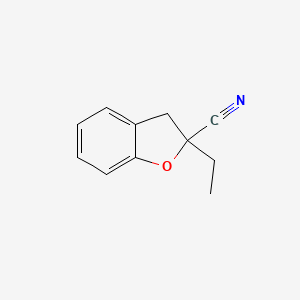
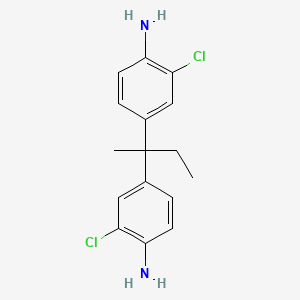
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
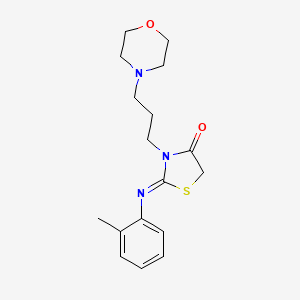
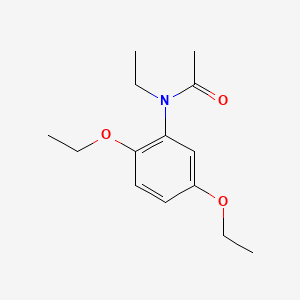
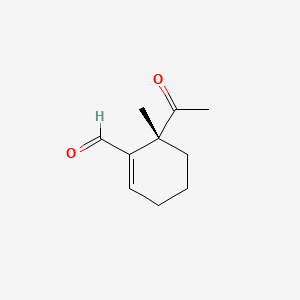
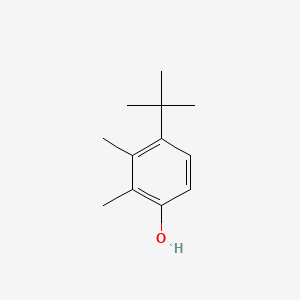
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
